

# Purity Analysis of 3,5-Dimethoxyphenylboronic Acid: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethoxyphenylboronic acid

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This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of **3,5-Dimethoxyphenylboronic acid**, a key building block in organic synthesis and drug discovery. This document outlines detailed experimental protocols for various analytical techniques, presents quantitative data in a structured format, and discusses potential impurities.

## Introduction

**3,5-Dimethoxyphenylboronic acid** (CAS No. 192182-54-0) is an important reagent utilized in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.<sup>[1]</sup> Its purity is critical to ensure the desired reaction outcomes, yields, and the purity of the final products, particularly in the context of pharmaceutical development where stringent quality control is paramount. This guide details the analytical methodologies for establishing the purity profile of this compound.

## Physicochemical Properties and Specifications

A summary of the typical physicochemical properties and purity specifications for **3,5-Dimethoxyphenylboronic acid** from commercial suppliers is presented in Table 1.

Property	Specification
Appearance	White to off-white or light yellow powder/crystals
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>4</sub>
Molecular Weight	181.98 g/mol
Melting Point	202-208 °C[2][3]
Purity (by HPLC/NMR)	≥95% to ≥98%[2][3]
Solubility	Soluble in methanol, ethanol, and DMSO.

## Analytical Techniques for Purity Determination

A multi-technique approach is recommended for a comprehensive purity assessment of **3,5-Dimethoxyphenylboronic acid**. The following sections detail the experimental protocols for the most commonly employed methods.

### High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating the main component from its organic impurities. Given the polar nature of boronic acids, care must be taken to avoid on-column degradation.[4]

Experimental Protocol:

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used. A sample gradient might be:
  - Solvent A: 0.1% Formic Acid in Water
  - Solvent B: Acetonitrile

- Gradient: Start with a low percentage of Solvent B, and gradually increase to elute more hydrophobic impurities.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Prepare a 1 mg/mL solution of **3,5-Dimethoxyphenylboronic acid** in the initial mobile phase composition or a compatible solvent like acetonitrile/water.

A typical analytical workflow for HPLC purity assessment is illustrated in the diagram below.



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**Figure 1:** HPLC Purity Analysis Workflow

## Nuclear Magnetic Resonance (NMR) Spectroscopy

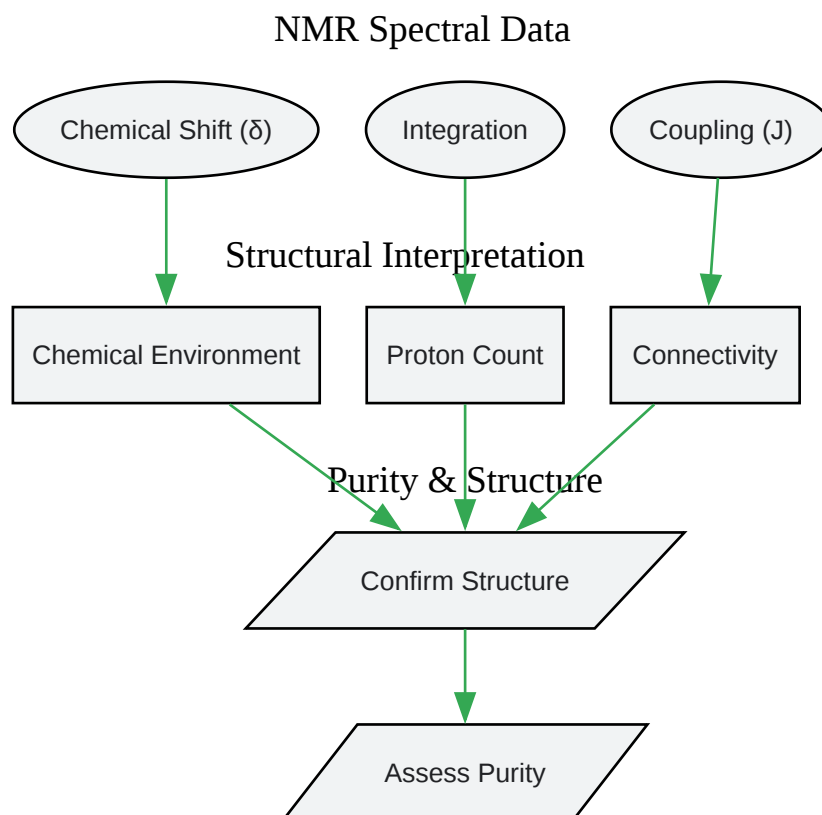
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are invaluable for structural confirmation and the detection of impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assessment.

Experimental Protocol:

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ) is a suitable solvent.<sup>[5][6]</sup>
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO- $\text{d}_6$ .
- $^1\text{H}$  NMR Analysis:

- Acquire a standard one-dimensional proton spectrum.
- Expected Chemical Shifts (Predicted):
  - ~8.0 ppm (broad singlet, 2H, -B(OH)<sub>2</sub>)
  - ~6.8 ppm (d,  $J \approx 2$  Hz, 2H, Ar-H ortho to boronic acid)
  - ~6.4 ppm (t,  $J \approx 2$  Hz, 1H, Ar-H para to boronic acid)
  - ~3.7 ppm (s, 6H, -OCH<sub>3</sub>)
- <sup>13</sup>C NMR Analysis:
  - Acquire a proton-decoupled carbon spectrum.
  - Expected Chemical Shifts (Predicted):
    - ~160 ppm (Ar-C-OCH<sub>3</sub>)
    - ~145 ppm (Ar-C-B)
    - ~108 ppm (Ar-CH ortho to boronic acid)
    - ~100 ppm (Ar-CH para to boronic acid)
    - ~55 ppm (-OCH<sub>3</sub>)

The logical relationship for NMR data interpretation is shown in the diagram below.



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**Figure 2:** NMR Data Interpretation Logic

## Melting Point Determination

The melting point is a good indicator of purity. Pure crystalline compounds have a sharp melting point range, while impurities typically depress and broaden the melting range.

Experimental Protocol:

- Instrumentation: A calibrated melting point apparatus.
- Sample Preparation: Finely powder the sample and pack it into a capillary tube to a height of 2-3 mm.
- Procedure:
  - Place the capillary tube in the melting point apparatus.

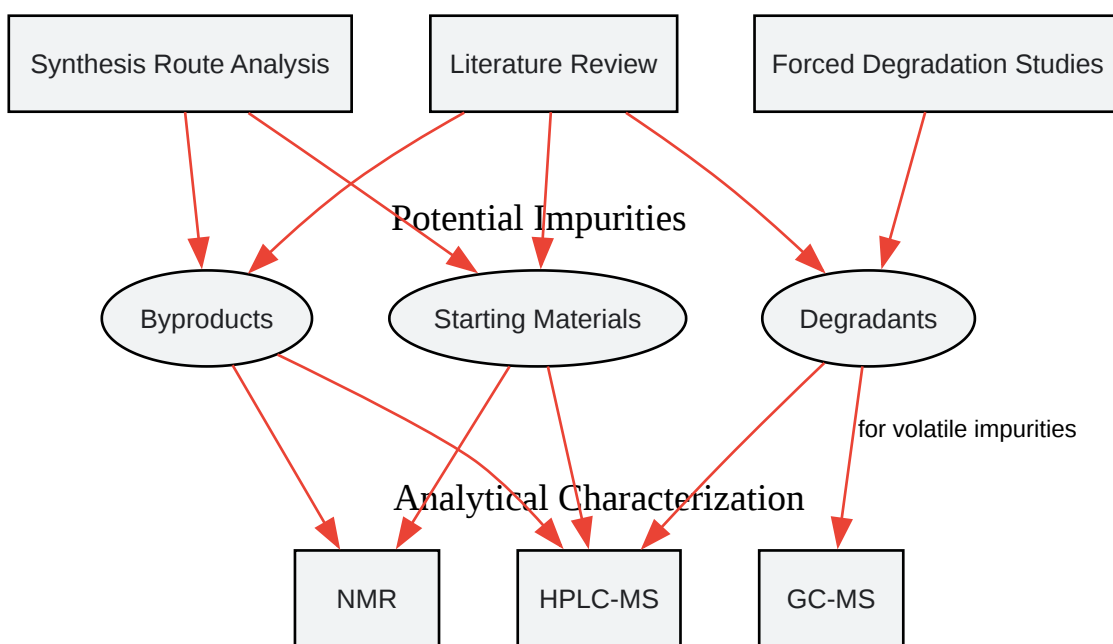
- Heat rapidly to about 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion).

## Potential Impurities

Understanding the synthetic route of **3,5-Dimethoxyphenylboronic acid** is crucial for identifying potential impurities. A common synthesis involves the reaction of 1-bromo-3,5-dimethoxybenzene with a borating agent. Potential impurities could include:

- Starting Materials: Unreacted 1-bromo-3,5-dimethoxybenzene.
- Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of two aryl groups.
- Hydrolytic Degradation Products: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), especially upon heating or under acidic conditions.
- Residual Solvents: Solvents used in the synthesis and purification steps.

The general pathway for identifying impurities is depicted below.



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**Figure 3:** Impurity Identification Pathway

## Quantitative Data Summary

The following table provides an example of how to summarize the purity data for a batch of **3,5-Dimethoxyphenylboronic acid**, based on a typical Certificate of Analysis for a related boronic acid.

Analytical Test	Method	Specification	Result
Appearance	Visual	White to off-white solid	Conforms
Purity by HPLC	Reversed-Phase HPLC	≥ 98.0%	99.2%
Identity by <sup>1</sup> H NMR	400 MHz NMR (DMSO-d <sub>6</sub> )	Conforms to structure	Conforms
Melting Point	Capillary Method	202-208 °C	204.5 - 206.0 °C
Residual Solvents	GC-HS	Per USP <467>	Below reporting limit

## Conclusion

The purity of **3,5-Dimethoxyphenylboronic acid** is a critical quality attribute that can be reliably determined using a combination of chromatographic and spectroscopic techniques. This guide provides a framework for the analytical testing of this important synthetic building block, ensuring its suitability for use in research and development, particularly within the pharmaceutical industry. Adherence to these detailed protocols will enable scientists to confidently assess the purity and quality of **3,5-Dimethoxyphenylboronic acid**.

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## References

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